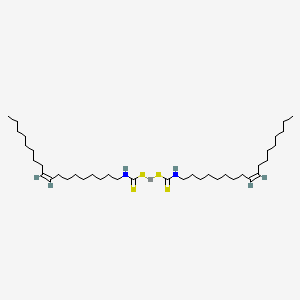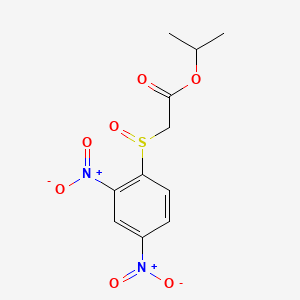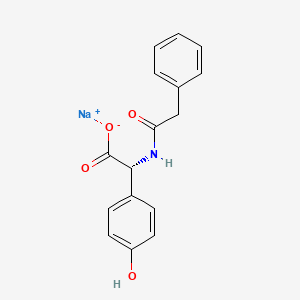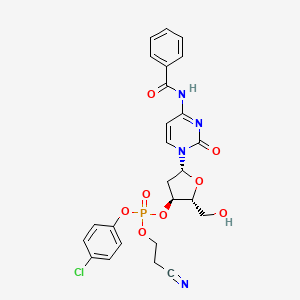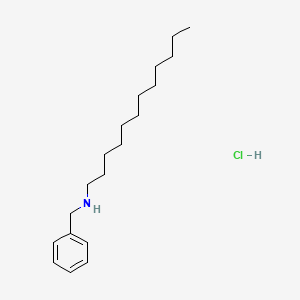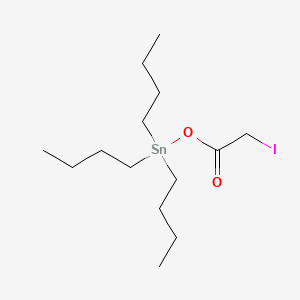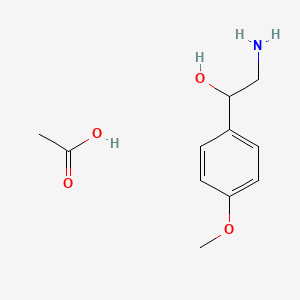![molecular formula C13H22O2 B12672733 3,7,7,9-Tetramethyl-1-oxaspiro[4.5]decan-2-one CAS No. 94201-20-4](/img/structure/B12672733.png)
3,7,7,9-Tetramethyl-1-oxaspiro[4.5]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 303-604-5 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is known for its various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation methods for EINECS 303-604-5 involve several synthetic routes. These routes typically include the use of specific reagents and controlled reaction conditions to achieve the desired compound. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound .
Industrial Production Methods: Industrial production methods for EINECS 303-604-5 often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specialized equipment and techniques to control temperature, pressure, and other reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions: EINECS 303-604-5 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of EINECS 303-604-5 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of EINECS 303-604-5 depend on the specific reagents and conditions used. These products can include various derivatives and modified versions of the original compound, which are useful for different scientific and industrial applications .
Wissenschaftliche Forschungsanwendungen
EINECS 303-604-5 has a wide range of scientific research applications In chemistry, it is used as a reagent and intermediate in various synthetic processes In biology, it is utilized for studying biochemical pathways and interactionsAdditionally, the compound is used in various industrial processes, including the production of specialized materials and chemicals .
Wirkmechanismus
The mechanism of action of EINECS 303-604-5 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to EINECS 303-604-5 include other substances listed in the EINECS inventory that share similar chemical structures and properties. These compounds may have overlapping applications and reactivity profiles .
Uniqueness: EINECS 303-604-5 is unique due to its specific chemical structure and properties, which make it suitable for particular applications in scientific research and industry. Its distinct reactivity and interaction with molecular targets set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
94201-20-4 |
|---|---|
Molekularformel |
C13H22O2 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
3,7,7,9-tetramethyl-1-oxaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C13H22O2/c1-9-5-12(3,4)8-13(6-9)7-10(2)11(14)15-13/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
YSTZSVSNXHMVAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC2(C1)CC(C(=O)O2)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one](/img/structure/B12672652.png)
